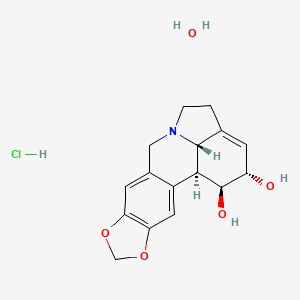

Lycorine hydrochloride monohydrate

Overview

Description

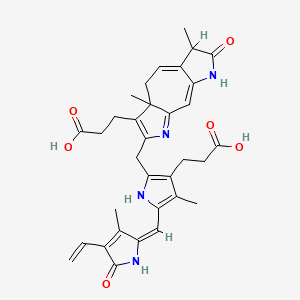

Lycorine hydrochloride monohydrate is a hydrochloride salt form of lycorine, an alkaloid derived from plants of the Amaryllidaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including notable anticancer, antiviral, and anti-inflammatory effects . This compound is particularly valued for its enhanced solubility compared to lycorine, making it more suitable for various scientific and medical applications .

Mechanism of Action

Target of Action

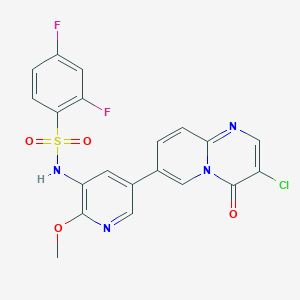

Lycorine hydrochloride monohydrate primarily targets MCL1 , an anti-apoptotic protein of the BCL2 family, which is closely related to tumor drug resistance . It also interacts with other key target genes such as AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR . These targets play a significant role in the therapeutic effect of lycorine on various diseases, including glioblastoma .

Mode of Action

This compound interacts with its targets by down-regulating MCL1 . It reduces the protein stability of MCL1 by up-regulating ubiquitin E3 ligase FBXW7 . It is also known to inhibit protein synthesis and weakly inhibit acetylcholinesterase (AChE) and ascorbic acid biosynthesis .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces apoptosis and reactive oxygen species production . It also has an effect on the actin cytoskeleton . The compound exhibits cytostatic effects by targeting the actin cytoskeleton rather than by inducing apoptosis in cancer cells .

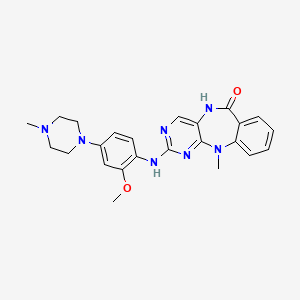

Result of Action

This compound has an anti-tumorous effect by down-regulating MCL1 in gastric cancer . It arrests the cell cycle at the S phase and triggers apoptosis of gastric cancer cells . It can also induce apoptosis of the BCL2-drug-resistant cell lines .

Action Environment

The action of this compound can be influenced by environmental factors. It is worth noting that many medicinal plants have been reported to produce lycorine in vitro in plant cell suspension cultures, and bioreactors play an effective role in their commercial production .

Biochemical Analysis

Biochemical Properties

Lycorine hydrochloride monohydrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits acetylcholinesterase and topoisomerase, which are essential for neurotransmission and DNA replication, respectively . Additionally, this compound suppresses ascorbic acid biosynthesis by inhibiting the enzyme L-galactono-1,4-lactone dehydrogenase . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase . These cellular effects underscore the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition results in reduced DNA replication and cell proliferation. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lycorine hydrochloride monohydrate can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves isolating lycorine from Amaryllidaceae plants, followed by its conversion to the hydrochloride salt. Chemical synthesis involves multiple steps, including the formation of the pyrrolophenanthridine nucleus, which is a key structural component of lycorine .

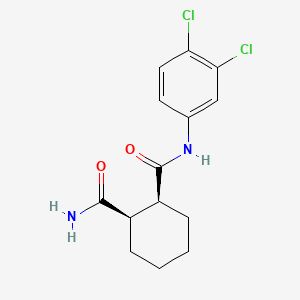

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as in vitro culture techniques. These methods utilize plant cell suspension cultures and bioreactors to produce lycorine sustainably. The use of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (BAP) in callus culture has been shown to enhance lycorine production .

Chemical Reactions Analysis

Types of Reactions: Lycorine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the alkaloid structure, potentially enhancing its pharmacological properties.

Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Lycorine hydrochloride monohydrate has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive compounds.

Biology: The compound is used to study cell cycle regulation, apoptosis, and other cellular processes.

Medicine: this compound exhibits significant anticancer activity, making it a promising candidate for cancer therapy. .

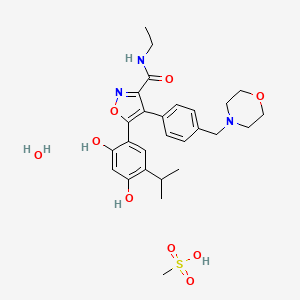

Comparison with Similar Compounds

Lycorine: The parent compound of lycorine hydrochloride monohydrate, sharing similar pharmacological properties but with lower solubility.

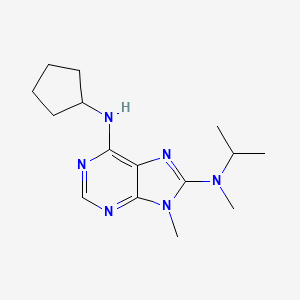

Galanthamine: Another alkaloid from the Amaryllidaceae family, used primarily for its acetylcholinesterase inhibitory activity in the treatment of Alzheimer’s disease.

Haemanthamine: An alkaloid with similar anticancer properties, but differing in its specific molecular targets and mechanisms of action

Uniqueness: this compound stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its parent compound, lycorine. Its diverse pharmacological effects, including significant anticancer and antiviral activities, further highlight its potential as a valuable therapeutic agent .

Properties

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOERACVSGIQXBP-CANOEZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-58-9 | |

| Record name | Lycorine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycorine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)